2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide typically involves the reaction of phthalic anhydride with appropriate amines. One common synthetic route involves the reaction of phthalic anhydride with phenethylamine and 3-phenylpropionyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenethyl-3-phenyl-propionamide can be compared with other phthalimide derivatives, such as:
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound is similar in structure but contains a propanoyl chloride group instead of a propionamide group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C25H22N2O3/c28-23(26-16-15-18-9-3-1-4-10-18)22(17-19-11-5-2-6-12-19)27-24(29)20-13-7-8-14-21(20)25(27)30/h1-14,22H,15-17H2,(H,26,28) |
InChI Key |
KHMKLDUYGAECHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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